molecular formula C11H22O B8546032 3-Methyl-2-butyl-ketone

3-Methyl-2-butyl-ketone

Cat. No.: B8546032
M. Wt: 170.29 g/mol
InChI Key: ZBMSFKXADBICML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Methyl-2-butyl-ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Methyl-2-butyl-ketone involves its interaction with molecular targets through its carbonyl group. The carbonyl group can participate in various chemical reactions, including nucleophilic addition and substitution, which are crucial for its reactivity and applications in synthesis .

Comparison with Similar Compounds

3-Methyl-2-butyl-ketone is similar to other ketones like acetone and methyl ethyl ketone. it is unique due to its branched structure, which imparts different physical and chemical properties. Similar compounds include:

    Acetone: A simpler ketone with a molecular formula of C3H6O.

    Methyl Ethyl Ketone: Another ketone with a molecular formula of C4H8O.

These compounds differ in their reactivity, boiling points, and solubility, making this compound distinct in its applications and properties .

Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2,3,5,6-tetramethylheptan-4-one

InChI

InChI=1S/C11H22O/c1-7(2)9(5)11(12)10(6)8(3)4/h7-10H,1-6H3

InChI Key

ZBMSFKXADBICML-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(=O)C(C)C(C)C

Origin of Product

United States

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